molecular formula C11H14N2O2 B7570253 3-(Oxolan-3-ylamino)benzamide

3-(Oxolan-3-ylamino)benzamide

Cat. No.: B7570253
M. Wt: 206.24 g/mol
InChI Key: UEIDSHNVJXUVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Oxolan-3-ylamino)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a useful tool in various research applications. This compound has been synthesized using several methods, and its mechanism of action and physiological effects have been investigated in detail. In

Scientific Research Applications

3-(Oxolan-3-ylamino)benzamide has been found to be useful in several scientific research applications. One such application is in the study of protein-protein interactions. This compound has been shown to disrupt protein-protein interactions, making it a useful tool for investigating the role of specific protein-protein interactions in various biological processes. Additionally, this compound has been found to be useful in the study of enzyme activity. This compound has been shown to inhibit the activity of several enzymes, making it a useful tool for investigating the role of specific enzymes in various biological processes.

Mechanism of Action

The mechanism of action of 3-(Oxolan-3-ylamino)benzamide involves its ability to disrupt protein-protein interactions and inhibit enzyme activity. This compound binds to specific sites on proteins and enzymes, preventing them from interacting with other proteins or carrying out their enzymatic functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific proteins or enzymes that it interacts with. However, in general, this compound has been found to disrupt cellular processes that are dependent on protein-protein interactions or enzyme activity. This can lead to a range of effects, including changes in cell signaling, metabolism, and gene expression.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(Oxolan-3-ylamino)benzamide in lab experiments is its ability to selectively disrupt specific protein-protein interactions or enzyme activities. This allows researchers to investigate the role of specific proteins or enzymes in various biological processes. However, one limitation of using this compound is its potential for off-target effects. Since it binds to specific sites on proteins and enzymes, it may also interact with other proteins or enzymes that are not the target of the experiment.

Future Directions

There are several future directions for research involving 3-(Oxolan-3-ylamino)benzamide. One direction is to investigate the potential of this compound as a therapeutic agent. Its ability to disrupt protein-protein interactions and inhibit enzyme activity may make it useful for treating diseases that are caused by dysregulated protein-protein interactions or enzyme activity. Another direction is to investigate the potential of this compound as a tool for investigating the role of specific proteins or enzymes in various biological processes. This could lead to a better understanding of the underlying mechanisms of various diseases and help identify new therapeutic targets.

Synthesis Methods

Several methods have been developed for the synthesis of 3-(Oxolan-3-ylamino)benzamide. One such method involves the reaction of 3-aminobenzoic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with oxolane-3-amine to yield this compound. Another method involves the reaction of 3-aminobenzoic acid with oxolane-3-carbonyl chloride to yield this compound.

Properties

IUPAC Name

3-(oxolan-3-ylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-11(14)8-2-1-3-9(6-8)13-10-4-5-15-7-10/h1-3,6,10,13H,4-5,7H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIDSHNVJXUVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1NC2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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